[2-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
CAS No.: 1353980-91-2
Cat. No.: VC8233891
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353980-91-2 |
|---|---|
| Molecular Formula | C14H27N3O3 |
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17(4)11-8-6-5-7-10(11)16-12(18)9-15/h10-11H,5-9,15H2,1-4H3,(H,16,18) |
| Standard InChI Key | ISTQEHSNHMVKSU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCCCC1NC(=O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCCCC1NC(=O)CN |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s structure consists of a cyclohexane ring with two key substituents:
-
A methyl-carbamic acid tert-butyl ester group at one position.
-
A 2-amino-acetylamino (-NH-CO-CH-NH) moiety at the adjacent position .
This arrangement introduces both hydrophilic (amino, carbamate) and hydrophobic (tert-butyl, cyclohexyl) regions, influencing its solubility and reactivity.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1353980-91-2 | |
| Molecular Formula | ||
| Molar Mass | 285.38 g/mol | |
| IUPAC Name | [2-(2-Amino-acetylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester |
Physicochemical Properties
Solubility and Stability
-
Solubility: Tert-butyl carbamates are generally lipophilic, favoring organic solvents like dichloromethane or ethyl acetate. The amino-acetylamino group may enhance water solubility slightly .
-
Stability: Boc-protected amines are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid) .
Table 2: Predicted Properties
| Property | Value | Basis |
|---|---|---|
| LogP (Partition Coefficient) | ~2.5 (estimated) | Hydrophobic tert-butyl group |
| Melting Point | Not reported | – |
Spectral Characterization
Although specific spectral data for this compound are unavailable, analogous carbamates are characterized using:
-
IR Spectroscopy: Peaks at ~1700 cm (C=O stretch of carbamate) and ~3300 cm (N-H stretch) .
-
NMR Spectroscopy:
Research Gaps and Future Directions
-
Synthetic Optimization: Detailed protocols for large-scale production are needed.
-
Biological Screening: Antimicrobial or anticancer potential remains unexplored.
-
Thermal Analysis: Melting point and decomposition studies would aid formulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume